7-(Oxiran-2-ylmethoxy)-1,3-benzothiazole
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Overview
Description
7-(Oxiran-2-ylmethoxy)-1,3-benzothiazole is a chemical compound that features an oxirane (epoxide) ring attached to a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Oxiran-2-ylmethoxy)-1,3-benzothiazole typically involves the reaction of 7-hydroxy-1,3-benzothiazole with epichlorohydrin under basic conditions. The reaction is carried out in a suitable solvent such as dimethyl sulfoxide (DMSO) or acetone, with a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-(Oxiran-2-ylmethoxy)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The compound can be reduced to open the epoxide ring, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide ring.
Substituted Derivatives: Various substituted products depending on the nucleophile used in the substitution reaction.
Scientific Research Applications
7-(Oxiran-2-ylmethoxy)-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(Oxiran-2-ylmethoxy)-1,3-benzothiazole involves the interaction of its functional groups with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The benzothiazole moiety can interact with specific enzymes and receptors, modulating their activity and leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
4-(Oxiran-2-ylmethoxy)benzoic acid: Similar structure with a benzoic acid moiety instead of benzothiazole.
4-Methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one: Contains a chromenone ring instead of benzothiazole.
Uniqueness
7-(Oxiran-2-ylmethoxy)-1,3-benzothiazole is unique due to the presence of both an epoxide ring and a benzothiazole moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H9NO2S |
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Molecular Weight |
207.25 g/mol |
IUPAC Name |
7-(oxiran-2-ylmethoxy)-1,3-benzothiazole |
InChI |
InChI=1S/C10H9NO2S/c1-2-8-10(14-6-11-8)9(3-1)13-5-7-4-12-7/h1-3,6-7H,4-5H2 |
InChI Key |
BNEGKKSHTBJBKC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC=CC3=C2SC=N3 |
Origin of Product |
United States |
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